molecular formula C17H19BrN6O B2524781 5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine CAS No. 2380034-18-2

5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine

Cat. No.: B2524781
CAS No.: 2380034-18-2
M. Wt: 403.284
InChI Key: SWNVUMWMCJMLQT-UHFFFAOYSA-N
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Description

5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine is a complex organic compound that features a brominated pyrimidine ring linked to a piperidine moiety, which is further connected to an imidazo[4,5-b]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine typically involves multi-step organic reactions. One common approach starts with the bromination of a pyrimidine precursor, followed by the introduction of the piperidine and imidazo[4,5-b]pyridine moieties through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding pyrimidine oxide, while substitution could result in various derivatives depending on the nucleophile.

Scientific Research Applications

5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine moiety is known to bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Shares the imidazo[4,5-b]pyridine core but differs in the substituents attached to the core structure.

    3,5-Dimethyl-1H-pyrazol-1-ylimidazo[2,1-b][1,3,4]thiadiazole: Contains an imidazole ring but with different substituents and additional heterocyclic rings.

Uniqueness

5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN6O/c1-23-15-14(5-2-6-19-15)22-17(23)24-7-3-4-12(10-24)11-25-16-20-8-13(18)9-21-16/h2,5-6,8-9,12H,3-4,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNVUMWMCJMLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCCC(C3)COC4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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